Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester
Description
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound characterized by:
- Hexamethylene linker: A six-carbon chain (C6) bridging two dimethylammonium groups.
- Carboxymethyl ester substituents: Each ammonium group is functionalized with a carboxymethyl moiety esterified with a nonyl (C9) chain.
- Counterions: Two chloride ions balancing the positive charge.
- Molecular formula: Estimated as C32H66Cl2N2O4 based on structural analysis.
This compound exhibits moderate hydrophobicity due to its nonyl ester chains, making it suitable for applications requiring balanced solubility and surfactant properties.
Properties
CAS No. |
18283-48-2 |
|---|---|
Molecular Formula |
C32H66Cl2N2O4 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
6-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]hexyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride |
InChI |
InChI=1S/C32H66N2O4.2ClH/c1-7-9-11-13-15-19-23-27-37-31(35)29-33(3,4)25-21-17-18-22-26-34(5,6)30-32(36)38-28-24-20-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GSFRPQVUMJGKCO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the quaternization of tertiary amines with halocarbons. This process can be carried out under mild conditions, often involving the reaction of hexamethylenediamine with carboxymethyl dimethylamine in the presence of a halogenating agent such as dichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions often involve the exchange of halide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions are substituted quaternary ammonium compounds, which retain the antimicrobial properties of the parent compound .
Scientific Research Applications
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of microbial cell membrane disruption mechanisms.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of disinfectants and antiseptics for various surfaces.
Mechanism of Action
The antimicrobial action of Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s lipophilic and electrostatic properties .
Comparison with Similar Compounds
Ethylenebis[(carboxymethyl)dimethylammonium] Dichloride Dihexadecyl Ester (CAS 30271-46-6)
Key Differences :
Comparative Analysis :
| Property | Target Compound (Dinonyl Ester) | Dihexadecyl Ester (CAS 30271-46-6) |
|---|---|---|
| Hydrophobicity | Moderate (C9 chains) | High (C16 chains) |
| Solubility | Higher in polar solvents | Lower due to long alkyl chains |
| Micelle Formation | Likely higher CMC* | Lower CMC, stronger surfactant |
| Molecular Flexibility | Greater (longer C6 linker) | Rigid (shorter C2 linker) |
*Critical Micelle Concentration (CMC): The dihexadecyl ester’s longer chains enhance self-assembly in aqueous solutions, reducing CMC and improving surfactant efficiency .
Ammonium, Hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, Dibromide, Hydrate (CAS 72017-47-1)
Key Differences :
Inference :
- The target compound’s simplicity (chloride counterions, nonyl esters) suggests broader industrial use (e.g., surfactants, disinfectants), whereas CAS 72017-47-1’s niche structure may limit it to drug delivery or catalytic roles.
Structural Influence on Functional Properties
Linker Chain Length
Ester Chain Length
- Nonyl (C9): Balances solubility and lipophilicity, ideal for emulsification in moderate-polarity environments.
- Hexadecyl (C16) : Maximizes hydrophobicity, improving membrane penetration and antimicrobial activity but reducing solubility .
Biological Activity
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester, commonly referred to as a quaternary ammonium compound, is a synthetic chemical that exhibits various biological activities. Its structure and functional groups contribute to its properties, making it significant in both industrial applications and biological research. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a hexamethylene backbone with bis(carboxymethyl)dimethylammonium groups at each end and dichloride ions. The dinonyl ester moiety enhances its lipophilicity, which affects its interaction with biological membranes.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Backbone | Hexamethylene |
| Functional Groups | Bis(carboxymethyl)dimethylammonium |
| Counterions | Dichloride |
| Ester Group | Dinonyl ester |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity.
Cytotoxicity
The cytotoxic effects of this compound were assessed using various cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration and exposure time.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Exposure Time (hours) |
|---|---|---|
| HeLa | 25 | 24 |
| MCF-7 | 30 | 48 |
| A549 | 20 | 72 |
The mechanism by which this compound exerts its biological effects involves disruption of microbial cell membranes and interference with cellular processes in eukaryotic cells. The quaternary ammonium structure facilitates membrane penetration, leading to cell lysis in bacteria and apoptosis in cancer cells.
Therapeutic Applications
Given its antimicrobial and cytotoxic properties, this compound has potential applications in pharmaceuticals and biocides. It may be useful in developing new antimicrobial agents to combat resistant bacterial strains or as an adjunct therapy in cancer treatment.
Future Research Directions
Further studies are necessary to fully elucidate the pharmacokinetics, long-term toxicity, and potential therapeutic windows of this compound. Investigating its effects in vivo will provide insights into its safety profile and efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
